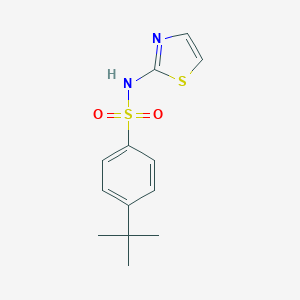
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H16N2O2S2 . It has a molecular weight of 296.4 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) . The canonical SMILES representation is: CC©©C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 296.06532010 g/mol . The topological polar surface area is 95.7 Ų .
Wissenschaftliche Forschungsanwendungen
Anticancer and Genotoxicity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. The structure-activity relationship (SAR) studies indicate that the sulfonamide derivative plays a crucial role in determining the interaction with DNA, affecting their genotoxicity and anticancer efficacy. These complexes have shown promising results in inducing apoptosis in tumor cells, with specific derivatives being more effective against certain cancer cell lines, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).
Antibacterial Activity
N-(thiazol-2-yl)benzenesulfonamide derivatives, especially when combined with cell-penetrating peptides like octaarginine, exhibit significant antibacterial activity. This synergy offers a novel approach to antibacterial therapy, showcasing the compounds' ability to penetrate bacterial cell membranes and exert their effects more efficiently. The enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria underlines the potential of these sulfonamide derivatives as foundational compounds for developing new antibacterial treatments (Ratrey et al., 2021).
Photodynamic Therapy for Cancer
The synthesis of new benzenesulfonamide derivatives, particularly those incorporated into zinc phthalocyanine complexes, demonstrates high singlet oxygen quantum yield. This property is essential for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The derivatives' favorable photophysical and photochemical properties, such as good fluorescence and high singlet oxygen quantum yield, make them excellent candidates for Type II photosensitizers in PDT, offering a promising avenue for cancer therapy (Pişkin et al., 2020).
CDK2 Inhibition for Cancer Therapy
The discovery and development of 2-aminothiazole CDK2 inhibitors, based on the structure of N-(5-bromo-1,3-thiazol-2-yl)butanamide, exemplify the utilization of benzenesulfonamide derivatives in targeted cancer therapy. Structure-based drug design led to potent and selective CDK2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents against cancer (Vulpetti et al., 2006).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGFHSCLKYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
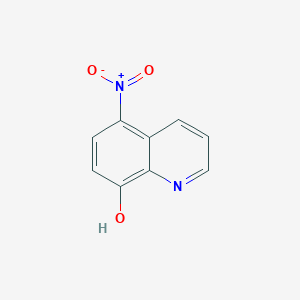
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)

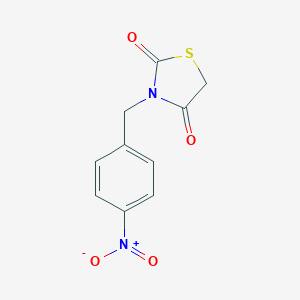
![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
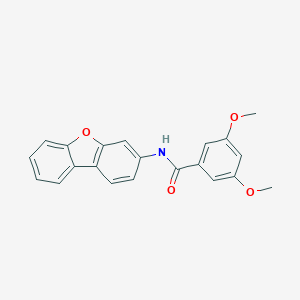

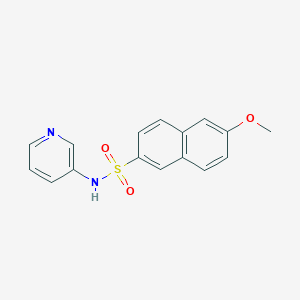
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
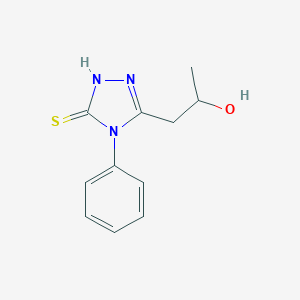
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
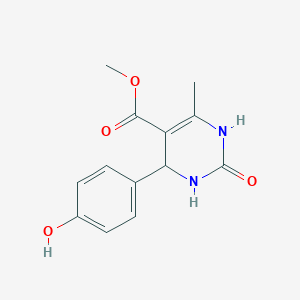
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)